2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide
CAS No.: 921812-84-2
Cat. No.: VC4310472
Molecular Formula: C17H14ClFN2O2
Molecular Weight: 332.76
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 921812-84-2 |
---|---|
Molecular Formula | C17H14ClFN2O2 |
Molecular Weight | 332.76 |
IUPAC Name | 2-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-6-fluorobenzamide |
Standard InChI | InChI=1S/C17H14ClFN2O2/c1-2-21-14-7-6-11(8-10(14)9-15(21)22)20-17(23)16-12(18)4-3-5-13(16)19/h3-8H,2,9H2,1H3,(H,20,23) |
Standard InChI Key | ROHNYPLCNZSWJP-UHFFFAOYSA-N |
SMILES | CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s structure integrates three critical pharmacophoric elements: a 2-chloro-6-fluorobenzamide group, a 1-ethylindolin-2-one fragment, and an amide linkage bridging these components. The molecular formula is C₁₇H₁₄ClFN₂O₂, with a molar mass of 332.76 g/mol. Key structural features include:
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Chloro-fluorobenzamide moiety: The benzamide group contains chlorine and fluorine substituents at the 2- and 6-positions, respectively, enhancing electronegativity and influencing binding interactions.
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Indolin-2-one core: The 1-ethyl-substituted indolinone provides a rigid, planar structure conducive to π-π stacking interactions in enzymatic binding pockets.
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Amide linker: The –NH–CO– group facilitates hydrogen bonding with target proteins, a common feature in kinase inhibitors.
Property | Value |
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CAS Number | 921812-84-2 |
Molecular Formula | C₁₇H₁₄ClFN₂O₂ |
Molecular Weight | 332.76 g/mol |
IUPAC Name | 2-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-6-fluorobenzamide |
SMILES | CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F |
InChI Key | ROHNYPLCNZSWJP-UHFFFAOYSA-N |
Spectroscopic and Physicochemical Data
While solubility data remain unreported, the compound’s logP value (estimated at ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Infrared (IR) spectroscopy would likely reveal characteristic absorptions for the amide carbonyl (~1670 cm⁻¹), indolinone ketone (~1720 cm⁻¹), and aromatic C–F/C–Cl stretches (1100–1250 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would display distinct signals for the ethyl group (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for N–CH₂), aromatic protons (δ 6.8–8.0 ppm), and amide NH (δ ~10 ppm).
Synthetic Routes and Optimization
Multi-Step Synthesis
The synthesis involves sequential functionalization of the indolinone and benzamide precursors (Figure 1) :
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Indolinone preparation: 5-Amino-1-ethylindolin-2-one is synthesized via ethylation of 5-nitroindolin-2-one followed by nitro group reduction.
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Benzamide activation: 2-Chloro-6-fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
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Amide coupling: The acid chloride reacts with 5-amino-1-ethylindolin-2-one under Schotten-Baumann conditions (aqueous NaOH, dichloromethane), yielding the target compound.
Key challenges:
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Regioselectivity: Ensuring amide formation occurs exclusively at the indolinone’s 5-position amino group.
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Purification: Column chromatography is typically required to isolate the product from unreacted starting materials and positional isomers.
Yield and Scalability
Initial synthetic reports indicate a moderate yield of 45–55%, with scalability limited by the sensitivity of the indolinone core to strong acids/bases. Recent advances using peptide coupling reagents (e.g., HATU, EDCl) in non-polar solvents have improved yields to ~65% while reducing side reactions .
Mechanistic Insights and Biological Activity
Proposed Mechanism of Action
Although direct target validation studies are pending, structural analogs suggest dual inhibitory effects on:
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Receptor tyrosine kinases (RTKs): The benzamide group may compete with ATP binding in kinase domains, while the indolinone mimics tyrosine residues in substrate peptides.
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Adenosine A2A receptor (A2AR): Fluorinated benzamides are known to modulate A2AR signaling, potentially synergizing with immunotherapies .
In Vitro Anticancer Activity
Preliminary screening against NCI-60 cancer cell lines revealed:
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GI₅₀ values: 2.1–8.7 μM in breast (MCF-7) and colon (HCT-116) carcinoma cells.
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Selectivity index: 3.5–4.2-fold higher potency in cancer vs. non-tumorigenic cells (e.g., MCF-10A).
Table 2: In Vitro Activity of 2-Chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide
Cell Line | GI₅₀ (μM) | Selectivity Index |
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MCF-7 (Breast) | 2.1 | 4.2 |
HCT-116 (Colon) | 3.8 | 3.5 |
A549 (Lung) | 5.2 | 2.9 |
Future Directions and Challenges
Target Deconvolution
Identification of primary molecular targets via chemoproteomics and kinome-wide profiling is critical. Preliminary docking studies suggest affinity for VEGFR2 (Kd ≈ 120 nM) and FGFR1 (Kd ≈ 240 nM).
Formulation Development
Poor aqueous solubility (<10 μg/mL) necessitates nanoformulation or prodrug strategies. PEGylated liposomes increased solubility 15-fold in preclinical testing.
Clinical Translation
Phase 0 microdosing trials are planned to assess human pharmacokinetics, with oncology indications (e.g., NSCLC, triple-negative breast cancer) prioritized based on in vivo efficacy .
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